(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro (3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro
Brand Name: Vulcanchem
CAS No.: 158641-27-1
VCID: VC21134447
InChI: InChI=1S/C41H55N9O12S/c1-63-15-13-27(36(43)57)45-33(53)21-44-37(58)28(16-23-6-3-2-4-7-23)46-39(60)30(19-35(55)56)47-38(59)29(17-24-9-11-25(51)12-10-24)48-40(61)32-18-26(52)22-50(32)41(62)31-8-5-14-49(31)34(54)20-42/h2-4,6-7,9-12,26-32,51-52H,5,8,13-22,42H2,1H3,(H2,43,57)(H,44,58)(H,45,53)(H,46,60)(H,47,59)(H,48,61)(H,55,56)/t26-,27+,28+,29+,30+,31+,32+/m1/s1
SMILES: CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O
Molecular Formula: C41H55N9O12S
Molecular Weight: 898 g/mol

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro

CAS No.: 158641-27-1

Cat. No.: VC21134447

Molecular Formula: C41H55N9O12S

Molecular Weight: 898 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro - 158641-27-1

Specification

CAS No. 158641-27-1
Molecular Formula C41H55N9O12S
Molecular Weight 898 g/mol
IUPAC Name (3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C41H55N9O12S/c1-63-15-13-27(36(43)57)45-33(53)21-44-37(58)28(16-23-6-3-2-4-7-23)46-39(60)30(19-35(55)56)47-38(59)29(17-24-9-11-25(51)12-10-24)48-40(61)32-18-26(52)22-50(32)41(62)31-8-5-14-49(31)34(54)20-42/h2-4,6-7,9-12,26-32,51-52H,5,8,13-22,42H2,1H3,(H2,43,57)(H,44,58)(H,45,53)(H,46,60)(H,47,59)(H,48,61)(H,55,56)/t26-,27+,28+,29+,30+,31+,32+/m1/s1
Standard InChI Key KAHQNCNJNYLAMQ-AILGIMQKSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)CN)O
SMILES CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O
Canonical SMILES CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator